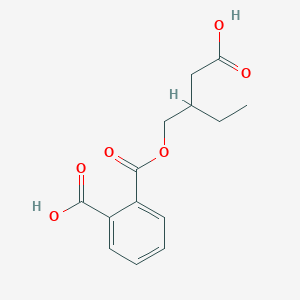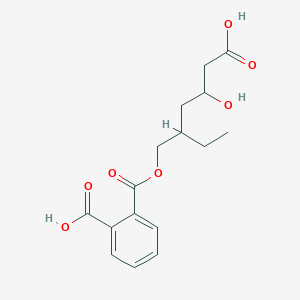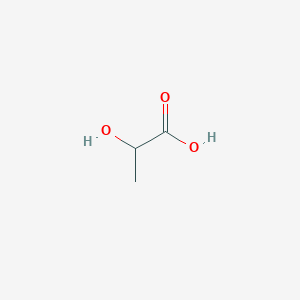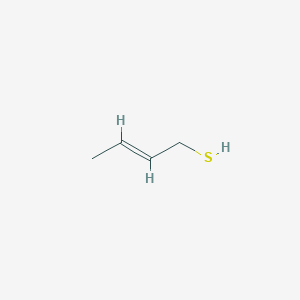
2-Butène-1-thiol
Vue d'ensemble
Description
2-Butene-1-thiol is an organic compound with the molecular formula C4H8S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group. This compound is known for its strong and unpleasant odor, often associated with skunk spray . The presence of the double bond in its structure makes it an unsaturated thiol, which can exist in different isomeric forms, including the (E)- and (Z)-isomers .
Applications De Recherche Scientifique
2-Butene-1-thiol has diverse applications in scientific research:
Mécanisme D'action
Target of Action
2-Butene-1-thiol, also known as (2E)-2-Butene-1-thiol , is a sulfur analog of alcohols, specifically a thiol . The primary targets of 2-Butene-1-thiol are the sulfur-containing compounds in biological systems .
Mode of Action
2-Butene-1-thiol interacts with its targets through a process known as thiol-disulfide interconversion . This process involves the oxidation of thiols to yield disulfides, which can be easily reversed, reducing a disulfide back to a thiol . This interconversion is a key part of numerous biological processes .
Biochemical Pathways
The thiol-disulfide interconversion is involved in defining the structure and three-dimensional conformations of proteins, where disulfide “bridges” often form cross-links between cysteine amino-acid units in the protein chains . This interconversion is also involved in the process by which cells protect themselves from oxidative degradation .
Pharmacokinetics
Like other thiols, it is expected to have weak acidity . The pKa of a similar compound, CH3SH, is 10.3 , suggesting that 2-Butene-1-thiol may have similar properties
Result of Action
The result of 2-Butene-1-thiol’s action is the formation of disulfides, which play a crucial role in various biological processes, including protein structure formation and cellular protection from oxidative degradation . The formation of these disulfides can be reversed, reducing them back to thiols .
Action Environment
The action of 2-Butene-1-thiol can be influenced by various environmental factors. For instance, the presence of oxidizing agents like Br2 or I2 can promote the oxidation of 2-Butene-1-thiol to yield disulfides . Additionally, the presence of a base can promote the formation of the corresponding thiolate ion, which can react with a primary or secondary alkyl halide to give a sulfide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Butene-1-thiol can be synthesized through various methods. One common method involves the reaction of 1-bromobut-2-ene with thiourea. The reaction proceeds through the formation of an alkyl isothiourea salt intermediate, which is then hydrolyzed with an aqueous base to yield 2-butene-1-thiol . Another method involves the reduction of methyl 2-butenoate to but-2-en-1-ol, followed by treatment with phosphorus tribromide to form 1-bromobut-2-ene, which is then reacted with thiourea .
Industrial Production Methods: Industrial production of 2-butene-1-thiol typically involves similar synthetic routes but on a larger scale. The use of thiourea as a nucleophile is common due to its efficiency in displacing halide ions and forming thiol compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butene-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides formed from thiols can be reduced back to thiols using reducing agents like zinc and acid.
Substitution: Thiols can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Bromine (Br2) or iodine (I2) in an organic solvent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: 2-Butene-1-disulfide.
Reduction: 2-Butene-1-thiol.
Substitution: Corresponding sulfides.
Comparaison Avec Des Composés Similaires
3-Methyl-1-butanethiol: Another thiol known for its strong odor, commonly found in skunk spray.
Ethanethiol: A simple thiol added to natural gas for leak detection.
2-Thiouracil: A thiol compound found in plants, known for its inhibitory effects on nucleic acid metabolism.
Uniqueness of 2-Butene-1-thiol: 2-Butene-1-thiol is unique due to its unsaturated structure, which allows for additional reactivity compared to saturated thiols. The presence of the double bond in its structure provides opportunities for various chemical transformations that are not possible with saturated thiols .
Propriétés
IUPAC Name |
(E)-but-2-ene-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKWBKFCLVNPMT-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315043 | |
| Record name | (E)-2-Butene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58688-79-2, 5954-72-3 | |
| Record name | (E)-2-Butene-1-thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58688-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butene-1-thiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005954723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-2-Butene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary sensory characteristic associated with 2-Butene-1-thiol?
A1: 2-Butene-1-thiol is primarily known for its potent and unpleasant aroma, often described as "skunky" or "foxy". [, , , , , , ] This compound has an extremely low odor threshold in beer, ranging from 2 to 7 ng/L, making it a significant contributor to undesirable off-flavors even at trace concentrations. [, , ]
Q2: How does 2-Butene-1-thiol form in beer?
A2: The formation of 2-Butene-1-thiol in beer, commonly referred to as "lightstruck flavor", is primarily attributed to the photolysis of iso-α-acids from hops in the presence of sulfur-containing amino acids. [, , , ] This photochemical reaction is triggered by exposure to sunlight or certain wavelengths of artificial light (350–500 nm). [, , ]
Q3: Are there other beverages where 2-Butene-1-thiol plays a significant role in flavor?
A3: While prominently featured in beer research, 2-Butene-1-thiol has also been identified as an aroma-active compound in other beverages like mangosteen wine. [] Its presence, along with other volatile sulfur compounds, contributes to the overall flavor profile of the fermented beverage.
Q4: What are the precursors of 2-Butene-1-thiol in beer?
A4: Research points to S-prenyl-L-cysteine as a key precursor of 2-Butene-1-thiol in beer. [, ] When exposed to sunlight, S-prenyl-L-cysteine undergoes photodegradation, releasing 2-Butene-1-thiol and contributing to the undesirable "lightstruck" flavor. [, ]
Q5: Can the formation of 2-Butene-1-thiol in beer be prevented or reversed?
A5: Yes, several strategies have been explored to mitigate or reverse the formation of 2-Butene-1-thiol in beer. These include:
- Packaging: Using brown glass bottles that block UV light can significantly reduce the photolysis of iso-α-acids and thus prevent the formation of 2-Butene-1-thiol. []
Q6: How is 2-Butene-1-thiol typically analyzed and quantified in beer and other matrices?
A6: Various analytical techniques have been employed to detect and quantify 2-Butene-1-thiol, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for identifying and quantifying 2-Butene-1-thiol in beer and other complex matrices. [, , ] Different extraction and pre-concentration techniques, such as purge and trap or solid-phase microextraction (SPME), are often coupled with GC-MS to enhance sensitivity and selectivity.
- Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of gas chromatography with the human sense of smell to identify and characterize odor-active compounds like 2-Butene-1-thiol. [, , ]
- Comprehensive Two-Dimensional Gas Chromatography (GCxGC) coupled with Time-of-Flight Mass Spectrometry (TOFMS): This advanced technique offers enhanced separation and sensitivity for analyzing complex samples. [] When combined with aroma extraction methods like solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE), it allows for the detailed characterization and quantification of trace sulfur compounds like 2-Butene-1-thiol in beverages like coffee. []
- Spectrophotometry: This method can be used indirectly to assess the susceptibility of beer to lightstruck flavor by monitoring the decrease in riboflavin absorbance at 445 nm upon light exposure. [] The loss of riboflavin absorbance correlates with the formation of 2-Butene-1-thiol and other lightstruck compounds. []
Q7: What is the environmental fate of 2-Butene-1-thiol?
A7: Although there is limited specific research on the environmental fate of 2-Butene-1-thiol, its structural similarity to other volatile organic sulfur compounds suggests it might undergo atmospheric oxidation by hydroxyl radicals (•OH). [] This reaction could lead to the formation of less odorous or less volatile byproducts, ultimately impacting its atmospheric lifetime and environmental persistence.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


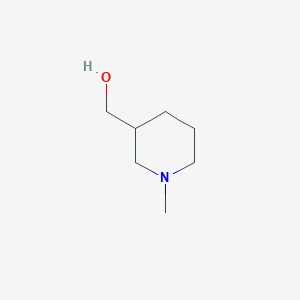
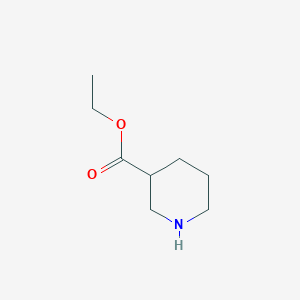
![Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B42734.png)
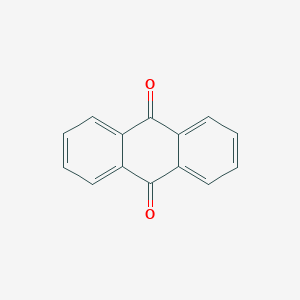
![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)
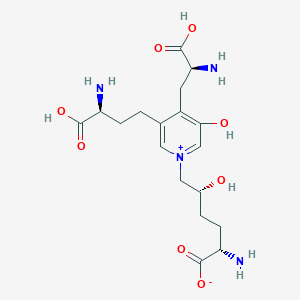
![1,2,3,4-Tetrahydrocyclopenta[b]indole](/img/structure/B42744.png)
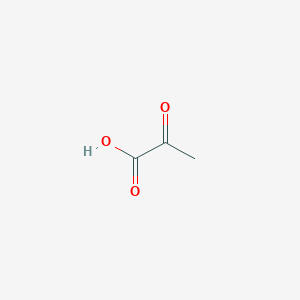
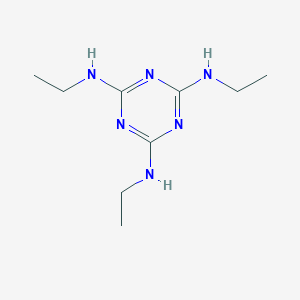
![2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid](/img/structure/B42749.png)
![2-{[(2-acetylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B42751.png)
